Glycine ethyl ester, hydrochloride

Catalog No.
S714449
CAS No.
623-33-6
M.F
C4H9NO2.ClH
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine ethyl ester, hydrochloride

CAS Number

623-33-6

Product Name

Glycine ethyl ester, hydrochloride

IUPAC Name

ethyl 2-aminoacetate;hydrochloride

Molecular Formula

C4H9NO2.ClH
C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H

InChI Key

TXTWXQXDMWILOF-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Cyano-L-alanine;beta-Cyano-L-alanine;L-Alanine,3-cyano-;6232-19-5;(2S)-2-amino-3-cyanopropanoicacid;L-beta-Cyanoalanine;3-Cyanoalanine;BXRLWGXPSRYJDZ-VKHMYHEASA-N;L-3-Cyanoalanine;AmbotzHAA5740;.beta.-Cyano-L-alanine;AC1L97YB;C9650_SIGMA;SCHEMBL149790;GTPL8859;CHEBI:16934;CTK2F3577;L-2-Amino-3-cyanopropanoicacid;MolPort-003-940-876;ZINC901380;KM0597;AKOS006275063;AM003035;AI3-51827;V6942

Canonical SMILES

C(C#N)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C#N)[C@@H](C(=O)[O-])[NH3+]

The exact mass of the compound Glycine ethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3044. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycine ethyl ester hydrochloride (CAS 623-33-6) is a foundational C-terminally protected amino acid building block widely procured for peptide synthesis, pharmaceutical manufacturing, and multicomponent organic reactions. By masking the carboxylic acid as an ethyl ester and protonating the primary amine as a hydrochloride salt, this compound overcomes the inherent processability limitations of free amino acids . It presents as a highly stable, free-flowing crystalline powder that readily dissolves in polar organic solvents and water, making it a highly reliable precursor for controlled chain elongation and complex active pharmaceutical ingredient (API) formulation [1].

Substituting glycine ethyl ester hydrochloride with free glycine, the free base ester, or alternative ester salts introduces severe workflow failures. Free glycine is zwitterionic, rendering it virtually insoluble in the organic solvents required for standard peptide coupling . Attempting to use the free base of glycine ethyl ester results in rapid, spontaneous intermolecular condensation into 2,5-diketopiperazine, destroying the reagent before it can be utilized[1]. Furthermore, substituting with glycine tert-butyl ester hydrochloride forces the use of harsh acidic deprotection, which can degrade acid-sensitive moieties, whereas the ethyl ester allows for mild alkaline saponification [2].

Prevention of Spontaneous Diketopiperazine Formation

The free base form of glycine ethyl ester is highly nucleophilic and spontaneously undergoes intermolecular aminolysis to form 2,5-diketopiperazine, making it unviable for commercial storage or transport. Conversion to the hydrochloride salt protonates the amine, completely inhibiting this nucleophilic attack[1]. While the free base degrades rapidly at room temperature, glycine ethyl ester hydrochloride maintains >98% purity indefinitely under standard dry storage conditions (melting point 146-151°C)[2].

Evidence DimensionShelf stability and self-condensation resistance
Target Compound Data>98% purity maintained indefinitely; no diketopiperazine formation
Comparator Or BaselineGlycine ethyl ester free base (Rapidly polymerizes/condenses to 2,5-diketopiperazine at room temperature)
Quantified DifferenceComplete arrest of spontaneous cyclization in the HCl salt vs. rapid degradation in the free base
ConditionsRoom temperature storage in dry conditions

Procurement must specify the hydrochloride salt to ensure the material remains a viable monomer rather than arriving as a degraded cyclic dimer.

Organic Solvent Solubility for Homogeneous Coupling

Free glycine exists as a zwitterion with an isoelectric point of approximately 6.0, making it highly soluble in water but completely insoluble in organic solvents like ethanol or ether. Esterification combined with the hydrochloride salt format fundamentally transforms this solubility profile. Glycine ethyl ester hydrochloride is highly soluble in polar organic solvents such as ethanol and N,N-Dimethylformamide (DMF), achieving concentrations critical for homogeneous organic-phase coupling reactions .

Evidence DimensionSolubility in polar organic solvents (ethanol/DMF)
Target Compound DataHighly soluble (e.g., >100 mg/mL in aqueous/polar organic systems)
Comparator Or BaselineFree glycine (Insoluble in ether and standard organic solvents)
Quantified DifferenceTransition from insoluble zwitterion to highly processable organic-soluble salt
ConditionsStandard solvent preparation at 20-25°C

High organic solubility is a mandatory prerequisite for integration into standard solution-phase peptide synthesis and multicomponent organic reactions.

Orthogonal Deprotection and pH-Rate Hydrolysis Profile

The choice of ester protecting group dictates the downstream cleavage conditions. Glycine ethyl ester exhibits a pH-dependent hydrolysis profile, remaining highly stable in acidic to neutral environments (pH < 7) but undergoing clean cleavage via mild alkaline saponification at pH > 9 (e.g., using LiOH or NaOH)[1]. This contrasts sharply with glycine tert-butyl ester hydrochloride, which requires strong acids like trifluoroacetic acid (TFA) for deprotection. Additionally, the ethyl ester is generally less prone to unwanted transesterification during intermediate steps than the methyl ester counterpart [2].

Evidence DimensionDeprotection conditions and hydrolytic stability
Target Compound DataCleaved via mild alkaline hydrolysis (saponification); stable at pH < 7
Comparator Or BaselineGlycine tert-butyl ester HCl (Requires strong acid / TFA for cleavage)
Quantified DifferenceEnables orthogonal deprotection strategies without exposing the synthesized backbone to strong acids
ConditionsDownstream peptide or API deprotection workflows

Buyers synthesizing acid-sensitive APIs or complex peptides must procure the ethyl ester to ensure the final deprotection step does not destroy the target molecule.

Solution-Phase Peptide Synthesis

Because it prevents spontaneous diketopiperazine formation and provides high solubility in DMF and ethanol, this compound is a standard C-terminally protected glycine building block for step-wise solution-phase peptide chain elongation[1].

Multicomponent Organic Reactions (Ugi/Biginelli)

The compound is heavily utilized as an amine donor in multicomponent reactions. Upon in situ neutralization with a mild base, it participates in the reaction while providing a lipophilic ethyl ester handle that facilitates product isolation and purification .

Synthesis of Pharmaceutical Intermediates

The orthogonal deprotection profile of the ethyl ester (stable in acid, cleaved by mild base) makes it a highly compatible precursor for synthesizing complex APIs, including anti-inflammatory agents and enzyme inhibitors, where harsh acidic deprotection would degrade the molecule [2].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.0400063 Da

Monoisotopic Mass

139.0400063 Da

Heavy Atom Count

8

UNII

ZC2V22U25D

Related CAS

459-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 55 of 62 companies with hazard statement code(s):;
H318 (94.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-33-6

General Manufacturing Information

Glycine, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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